molecular formula C21H14BrF3N4O2 B11519591 1-{[3-Bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[3-Bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B11519591
M. Wt: 491.3 g/mol
InChI Key: LWQLDLBVTYCLQT-UHFFFAOYSA-N
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Description

1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the furan ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the tetrahydroquinoline moiety: This can be synthesized through hydrogenation or reduction reactions of quinoline derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.

    Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and bromo groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE include:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have different substituents.

    Furan-containing heterocycles: Compounds with furan rings and various functional groups.

    Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups attached to heterocyclic structures.

The uniqueness of 1-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE lies in its combination of these structural features, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H14BrF3N4O2

Molecular Weight

491.3 g/mol

IUPAC Name

[3-bromo-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H14BrF3N4O2/c22-17-18(20(30)28-9-3-6-12-5-1-2-7-14(12)28)27-29-16(21(23,24)25)11-13(26-19(17)29)15-8-4-10-31-15/h1-2,4-5,7-8,10-11H,3,6,9H2

InChI Key

LWQLDLBVTYCLQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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